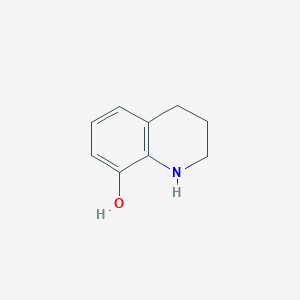

1,2,3,4-Tetrahydroquinolin-8-ol

Beschreibung

Overview of 1,2,3,4-Tetrahydroquinolin-8-ol within the Quinoline (B57606) Derivative Class

This compound is an organic compound and a hydrogenated derivative of quinoline. wikipedia.org Structurally, it is defined as a 1,2,3,4-tetrahydro derivative of quinoline, meaning the pyridine (B92270) ring of the parent quinoline molecule is fully saturated with hydrogen atoms. wikipedia.org The "-8-ol" designation indicates the presence of a hydroxyl (-OH) group at the 8th position of this bicyclic structure. polyu.edu.hk This compound is a solid at room temperature and possesses the chemical formula C₉H₁₁NO. nih.govsigmaaldrich.com

The core structure, 1,2,3,4-tetrahydroquinoline (B108954), is a secondary amine and serves as a foundational scaffold in a multitude of natural and synthetic compounds. ajrconline.orgsmolecule.com The specific placement of the hydroxyl group in this compound can significantly influence its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 6640-50-2 |

| Physical Form | Solid |

| SMILES | C1CC2=C(C(=CC=C2)O)NC1 |

| InChIKey | WYKWUPMZBGOFOV-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com

Historical Context and Significance in Medicinal Chemistry

The broader family of quinolines, originally derived from coal tar, has been a cornerstone of medicinal chemistry for over a century. smolecule.com The transition to exploring their hydrogenated counterparts, such as tetrahydroquinolines, marked a significant expansion in the search for novel therapeutic agents. The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is typically achieved through the hydrogenation of the corresponding quinoline. wikipedia.org

The significance of the tetrahydroquinoline nucleus grew with the discovery of its presence in numerous biologically active natural products and its identification as a "privileged scaffold." researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus offering a versatile starting point for drug discovery. The development of synthetic methods, such as domino reactions, has further enabled chemists to create a wide array of substituted tetrahydroquinolines, allowing for detailed structure-activity relationship (SAR) studies. nih.gov The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, including derivatives with potential pharmacological applications. oup.com

Therapeutic Relevance of Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent structural motif in a vast number of pharmacologically relevant agents and natural products. ajrconline.orgresearchgate.net Its unique three-dimensional structure allows for diverse interactions with biological macromolecules, leading to a broad spectrum of therapeutic activities. ajrconline.orgresearchgate.net

Derivatives built upon the tetrahydroquinoline core have demonstrated significant potential in numerous therapeutic areas:

Anticancer Activity : The scaffold is considered highly efficient for developing mTOR inhibitors for lung cancer treatment and other cytotoxic agents. nih.govtandfonline.comresearchgate.net Derivatives such as 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (B13048677) have shown notable anticancer effects. polyu.edu.hknih.gov

Neurodegenerative Diseases : Certain derivatives are being investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. smolecule.comnih.gov

Antimicrobial and Antiviral Activity : The tetrahydroquinoline framework is found in compounds with antibacterial, antifungal, and antiviral properties, including activity against HIV. ajrconline.orgnih.govresearchgate.net Famous examples include the antiviral antibiotic Virantmycin. nih.gov

Anti-inflammatory and Antioxidant Properties : The scaffold is associated with both anti-inflammatory and antioxidant effects. ajrconline.orgresearchgate.net

Other Applications : The versatility of the scaffold extends to antimalarial, anti-diabetic, anti-parasitic, and cardiovascular applications. ajrconline.orgresearchgate.net Well-known drugs like the schistosomicide Oxamniquine and the antiarrhythmic Nicainoprol are based on this structure. wikipedia.orgnih.gov

The wide-ranging biological activities of these derivatives underscore the immense importance of the 1,2,3,4-tetrahydroquinoline scaffold in modern medicinal chemistry and drug discovery. ajrconline.orgresearchgate.net

Table 2: Examples of Bioactive Tetrahydroquinoline Derivatives

| Compound Name | Therapeutic Area |

|---|---|

| Oxamniquine | Anti-parasitic (Schistosomicide) |

| Nicainoprol | Cardiovascular (Antiarrhythmic) |

| Virantmycin | Antiviral, Antifungal |

| Dynemycin | Antitumor Antibiotic |

| 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | Anticancer |

This table highlights some notable examples of drugs and compounds based on the tetrahydroquinoline scaffold. wikipedia.orgpolyu.edu.hknih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWUPMZBGOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287096 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-50-2 | |

| Record name | 6640-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 8 Ol and Its Derivatives

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The construction of the 1,2,3,4-tetrahydroquinoline scaffold is a central theme in heterocyclic chemistry, owing to its significance as a structural component in numerous biologically active compounds. mdpi.comnih.gov Various synthetic schemes have been developed, with cyclization and domino reactions being among the most prominent and effective strategies. mdpi.com

Classic cyclization reactions provide foundational routes to heterocyclic systems. While some well-known reactions are primarily associated with the synthesis of isomeric structures like tetrahydroisoquinolines, their principles are crucial to understanding the broader context of heterocyclic synthesis.

The Pictet–Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure under acidic conditions. wikipedia.orgname-reaction.com Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a special case of the more general Mannich reaction. wikipedia.org The process begins with the formation of a Schiff base from the amine and carbonyl compound, which then undergoes acid-catalyzed cyclization via an electrophilic attack on the aromatic ring, typically at the position ortho to the ethylamine (B1201723) side chain. name-reaction.com

This reaction is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs). mdpi.com The classic substrates are β-phenylethylamines or tryptamines, where the cyclization occurs onto the electron-rich phenyl or indole (B1671886) ring, respectively. wikipedia.orgmdpi.com While the Pictet-Spengler reaction is a highly efficient method for creating the tetrahydroisoquinoline core, it is not the standard method for synthesizing the isomeric 1,2,3,4-tetrahydroquinoline ring system due to the difference in the required starting materials and the resulting ring fusion pattern. Variations, sometimes referred to as aza-Pictet-Spengler reactions, have been developed for other N-heterocyclic systems. mdpi.com

The Bischler–Napieralski reaction is another fundamental method in heterocyclic synthesis, primarily used to prepare 3,4-dihydroisoquinolines. organic-chemistry.orgrsc.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. organic-chemistry.orgwikipedia.org

The mechanism proceeds via an intramolecular electrophilic aromatic substitution. rsc.org The amide is converted into a more electrophilic intermediate (such as a nitrilium ion or an imidoyl phosphate), which then attacks the electron-rich aromatic ring to form the new heterocyclic ring. organic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation. rsc.orgrsc.org Like the Pictet-Spengler reaction, the Bischler-Napieralski reaction is a classic route to the tetrahydroisoquinoline scaffold and is not a direct method for the synthesis of 1,2,3,4-tetrahydroquinolines. organic-chemistry.orgmdpi.com

Cyclization Reactions

Domino Reactions (Tandem/Cascade Reactions)

Reduction-Reductive Amination Strategies

A powerful domino strategy for constructing the tetrahydroquinoline core involves a sequence initiated by the reduction of a nitro group. nih.gov In this approach, a suitably substituted 2-nitroarylketone or aldehyde is subjected to catalytic hydrogenation. The reaction cascade is triggered by the reduction of the nitro group to an aniline (B41778). This is immediately followed by an intramolecular condensation between the newly formed aniline and the pendant carbonyl group to form a cyclic imine. This imine intermediate is then reduced in situ under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product. nih.gov This method is often highly diastereoselective. nih.gov

Bunce and co-workers have extensively developed this methodology, demonstrating its utility in synthesizing various substituted tetrahydroquinolines with high yields (typically 93-98%). nih.gov The reaction is commonly carried out using a Palladium on carbon (Pd/C) catalyst. nih.gov

| Starting Material Type | Key Reagents/Catalyst | Sequence | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | H₂, 5% Pd/C | Nitro Reduction → Intramolecular Imine Formation → Imine Reduction | Cis-2,4-disubstituted Tetrahydroquinolines | 93-98% | nih.gov |

| (2-Nitroaryl)ethyl acrylates | Fe, Acetic Acid | Nitro Reduction → Intramolecular Michael Addition | Tetrahydroquinoline-4-carboxylates | 86-98% | nih.gov |

| 2-Nitroaryl substrates with β-ester | H₂, 5% Pt/C (4 atm) | Nitro & Alkene Reduction → Intramolecular Imine Formation → Imine Reduction | Cis-2,3-disubstituted Tetrahydroquinolines | 78-87% | nih.gov |

Michael-SNAr Approach

The combination of a Michael addition and a Nucleophilic Aromatic Substitution (SNAr) in a domino sequence provides another versatile route to the tetrahydroquinoline framework and related structures. mdpi.com This strategy typically involves a substrate that contains both a Michael acceptor (like an α,β-unsaturated carbonyl) and an aromatic ring activated for SNAr (e.g., containing a nitro group and a good leaving group like fluorine).

In one variation, the reaction of a primary amine with a substrate containing both functionalities leads to an initial Michael addition of the amine to the activated double bond. The resulting secondary amine is then positioned to perform an intramolecular SNAr cyclization, displacing the leaving group on the aromatic ring to form the heterocyclic core. This approach has been successfully used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones, which are direct precursors that can be reduced to 1,2,3,4-tetrahydroquinolines. mdpi.com Other related domino sequences involving an SNAr terminating event include reductive amination-SNAr and SN2-SNAr pathways. nih.gov

| Starting Material Type | Reagents | Sequence | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 1-Aryl-2-propen-1-ones (with F and NO₂ groups) | Primary Amines | Michael Addition → Intramolecular SNAr | N-Alkyl-2,3-dihydro-4(1H)-quinolinones | 54-78% | mdpi.com |

| o-Fluoronitroarene with carbonyl side chain | Amine, H₂, Pd/C | Reductive Amination → Intramolecular SNAr | 6-Nitro-1,2,3,4-tetrahydroquinolines | 58-98% | researchgate.net |

| o-Fluoronitroarene with primary bromide side chain | Benzylamine | Intermolecular SN2 → Intramolecular SNAr | N-Benzyl-tetrahydroquinoline | 98% | nih.gov |

Metal-Mediated Heterocyclization (e.g., Nitrene C-H Insertion)

Metal-mediated nitrene C-H insertion represents a powerful strategy for the synthesis of nitrogen-containing heterocycles, including derivatives of 1,2,3,4-tetrahydroquinolin-8-ol. This methodology relies on the generation of a highly reactive nitrene intermediate, which is stabilized and controlled by a transition metal catalyst, enabling the insertion of the nitrogen atom into a C-H bond to form a new C-N bond and construct the heterocyclic ring.

The concept of using metal-mediated nitrene insertion for C-N bond formation has been explored since the mid-20th century, with significant advancements made in recent decades. illinois.edu The synthetic utility of this reaction was notably demonstrated in the total synthesis of complex natural products like (+)-Saxitoxin. illinois.edu Catalysts based on rhodium, manganese, and iron have been prominent in these transformations. illinois.edu For instance, Rh₂(OAc)₄ has been shown to be an effective catalyst for amination reactions when used with an oxidant like PhI(OAc)₂. illinois.edu

In the context of synthesizing tetrahydroquinoline structures, this method typically involves an intramolecular reaction where a suitable precursor, often bearing an azide (B81097) or a related functional group that can generate a nitrene, undergoes cyclization. The metal catalyst facilitates the decomposition of the nitrene precursor and directs the subsequent C-H insertion at a specific position to yield the desired heterocyclic scaffold. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process. While direct examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of metal-mediated nitrene C-H insertion are broadly applicable to the synthesis of a wide array of substituted tetrahydroquinolines.

Intramolecular Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes

The intramolecular cyclization of specific oxime derivatives provides a pathway to tetrahydroquinoline skeletons. One such method involves the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov These cyclopropanes are valuable building blocks for various bioactive compounds. nih.gov While this specific starting material is not identical to 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, the underlying principle of intramolecularly forming a heterocyclic ring from a precursor bearing a hydroxylated phenyl group is relevant.

Transition Metal Mediated Construction of Pyrrole (B145914) Ring on 2,3-Dihydroquinolin-4(1H)-one

A facile, two-step methodology has been developed for the construction of a fused pyrrole ring onto a 2,3-dihydroquinolin-4(1H)-one scaffold, leading to the synthesis of 5-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ones. rsc.orgaurigeneservices.com This process involves a transition metal-mediated intramolecular C-N bond formation. rsc.orgaurigeneservices.com

The synthesis commences with the preparation of 6-substituted 8-iodo-2,3-dihydroquinolin-4(1H)-one, which then undergoes a Sonogashira coupling with various terminal alkynes. aurigeneservices.com This coupling reaction is typically catalyzed by a palladium on carbon (Pd/C), copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃) system in the presence of a base like triethylamine (B128534) (Et₃N) in ethanol. aurigeneservices.com The resulting alkyne intermediate is then subjected to an intramolecular cyclization catalyzed by a transition metal, such as palladium chloride (PdCl₂), in a solvent like acetonitrile (B52724) (CH₃CN) to afford the tricyclic product. aurigeneservices.com

This strategy highlights the versatility of transition metal catalysis in constructing complex heterocyclic systems by forming new rings on existing ones. The choice of catalyst and reaction conditions is crucial for the efficiency of both the initial C-C bond formation and the subsequent intramolecular C-N bond forming cyclization. aurigeneservices.com

Reduction of Quinoline (B57606) Derivatives

The reduction of quinoline and its derivatives is a direct and widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines. This transformation can be achieved through various reductive processes, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic Hydrogenation (e.g., Pd/C, Raney Ni, PtO₂)

Catalytic hydrogenation is a cornerstone for the synthesis of 1,2,3,4-tetrahydroquinolines from quinoline precursors. This method involves the use of a metal catalyst and a hydrogen source to saturate the pyridine (B92270) ring of the quinoline system.

Palladium on Carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. mdpi.com It facilitates the chemoselective hydrogenation of the nitrogen-containing ring in quinoline derivatives to yield tetrahydroquinolines. mdpi.com The reaction is often carried out using hydrogen gas, but transfer hydrogenation methods employing hydrogen donors like ammonium (B1175870) formate (B1220265) have also been successfully developed. benthamdirect.com Pd/C catalyzed transfer hydrogenation has been shown to be effective for a range of quinoline derivatives, including benzo[h]quinoline (B1196314) and 2,9-dimethyl-1,10-phenanthroline, providing good to excellent yields. benthamdirect.comresearchgate.net Furthermore, Pd/C catalysts can be recycled and used on a gram scale with consistent results. benthamdirect.com The efficiency of the hydrogenation can be influenced by the catalyst support, with nitrogen-doped carbon supports leading to highly dispersed palladium nanoparticles that exhibit excellent catalytic activity under mild conditions. rsc.org Atomically dispersed palladium catalysts on titanium carbide have also demonstrated high selectivity and turnover frequency for quinoline hydrogenation. acs.org

Raney Nickel (Raney Ni) , a sponge-like nickel catalyst, is another powerful reagent for the hydrogenation of various functional groups, including the aromatic rings of quinolines. wikipedia.orgmasterorganicchemistry.com It is prepared by leaching a nickel-aluminum alloy with sodium hydroxide, resulting in a high surface area catalyst that is active for hydrogenation. masterorganicchemistry.com Raney Ni is effective in reducing multiple bonds, such as those found in alkenes, alkynes, and aromatic systems. wikipedia.org Its application in the reduction of quinoline derivatives provides a reliable route to 1,2,3,4-tetrahydroquinolines. rsc.org

Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is another classic and effective catalyst for the hydrogenation of quinolines. While specific details on its application for this compound were not found in the provided search results, its general utility in the hydrogenation of aromatic systems is well-established in organic synthesis.

The table below summarizes various catalytic systems used for the hydrogenation of quinolines.

| Catalyst System | Hydrogen Source | Substrate | Product | Yield | Reference |

| Pd/C (0.9 mol%) | Ammonium Formate | Quinoline Carboxylic Acids | 1,2,3,4-Tetrahydroquinolines | Good to Excellent | benthamdirect.comresearchgate.net |

| Pd/CN | H₂ (20 bar) | Quinolines | 1,2,3,4-Tetrahydroquinolines | 86.6–97.8% | rsc.org |

| PdSA+NC/TiC | H₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | >99% conversion | acs.org |

| Raney Ni | H₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | Not specified | rsc.org |

| Au/TiO₂ | H₂ | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Not specified | fudan.edu.cn |

| Co-Salen Complex | H₂ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Good | nih.gov |

| RuCl₃·xH₂O | H₃N-BH₃ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Very Good | organic-chemistry.org |

Reduction of Quinolin-2(1H)-ones (e.g., SmI₂/H₂O/Et₃N)

A novel method for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reduction of quinolin-2(1H)-ones using a system composed of samarium(II) iodide (SmI₂), water (H₂O), and triethylamine (Et₃N). researchgate.net This reaction proceeds under mild conditions and is notable for involving the cleavage of a C-O bond in the amide functionality. researchgate.net This approach provides a new avenue for accessing the 1,2,3,4-tetrahydroquinoline core structure with yields reported to be in the range of 90-100%. researchgate.net A related system using SmI₂/H₂O/MeOH has been reported for the selective reduction of quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones in good to excellent yields. organic-chemistry.org

Reduction of Amides (e.g., LiAlH₄, Borane-THF)

The reduction of amides to amines is a fundamental transformation in organic synthesis that can be applied to the synthesis of 1,2,3,4-tetrahydroquinolines from appropriate amide precursors.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides, including cyclic amides (lactams), into the corresponding amines. masterorganicchemistry.comlibretexts.org The reaction typically involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by elimination of an aluminate species and a second hydride addition to the resulting iminium ion. masterorganicchemistry.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

Borane-tetrahydrofuran complex (Borane-THF) is another versatile reducing agent for amides. Borane complexes, such as those with odorless carriers like Dod-S-Me, have been shown to be highly effective for hydroborations and reductions, with the potential for quantitative recovery of the carrier. organic-chemistry.org While the direct reduction of a quinoline-based amide to this compound is not explicitly detailed, the general utility of these reagents in amide reduction is well-established.

| Reagent | Substrate | Product | Notes |

| LiAlH₄ | Amides (Primary, Secondary, Tertiary) | Amines | Strong reducing agent; requires aqueous workup. masterorganicchemistry.comlibretexts.org |

| Borane-THF | Amides | Amines | Versatile reducing agent; can be used with various carriers. organic-chemistry.org |

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Povarov reaction, a formal aza-Diels-Alder reaction, is a prominent MCR for the synthesis of tetrahydroquinolines. nih.govbeilstein-journals.org This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene.

While specific examples detailing the synthesis of this compound via a Povarov-type reaction are not extensively documented in readily available literature, the general mechanism suggests a plausible route. Such a reaction would likely involve an aminophenol as the aniline component. A domino three-component reaction of aromatic aldehydes, arylamines, and methyl propiolate has been reported to produce polysubstituted 1,2,3,4-tetrahydroquinolines, showcasing the versatility of this approach. beilstein-journals.org The reaction proceeds through the in situ formation of a β-enamino ester and an aromatic imine, which then undergo a Povarov reaction. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Arylamines, Methyl Propiolate, Aromatic Aldehydes | p-Toluenesulfonic acid, Ethanol | Polysubstituted 1,2,3,4-tetrahydroquinolines | beilstein-journals.org |

Regioselective Synthesis Approaches

Achieving regioselectivity in the synthesis of substituted tetrahydroquinolines, particularly with substitution on the benzene (B151609) ring, is a critical challenge. The directing effects of substituents on the aniline precursor play a crucial role in determining the outcome of cyclization reactions.

A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives highlights the complexities of regioselective functionalization. researchgate.net The study revealed that reaction conditions and the nature of the N-protecting group significantly influence the position of nitration, allowing for selective synthesis of the 6-nitro derivative. researchgate.net While this study focuses on nitration, the principles of controlling regioselectivity through protecting groups and reaction conditions are broadly applicable to the synthesis of other substituted tetrahydroquinolines, including the targeted 8-hydroxy variant. Directing the cyclization to favor the formation of the 8-substituted isomer remains a key synthetic hurdle that often requires carefully designed precursors and reaction pathways.

Novel One-Pot Sequences

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. A straightforward and efficient one-pot method for the synthesis of this compound is the direct hydrogenation of 8-hydroxyquinoline (B1678124). prepchem.com This method provides a direct and high-yielding route to the target compound.

A well-documented procedure involves the hydrogenation of 8-hydroxyquinoline in methanol (B129727) using platinum oxide as a catalyst in a Parr apparatus. prepchem.com This reaction proceeds until the cessation of hydrogen absorption, yielding analytically pure 1,2,3,4-tetrahydro-8-quinolinol after filtration and recrystallization. prepchem.com This approach is a prime example of a novel one-pot sequence that efficiently delivers the desired product from a readily available starting material.

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 8-Hydroxyquinoline | H₂, Platinum oxide, Methanol | 1,2,3,4-Tetrahydro-8-quinolinol | Not explicitly stated, but described as providing analytically pure product | prepchem.com |

Synthesis of Specific this compound Derivatives

The synthesis of derivatives of this compound often involves the functionalization of the nitrogen atom of the tetrahydroquinoline ring system.

1,2,3,4-Tetrahydro-1-(3-pyridylcarbonyl)quinolin-8-ol

The synthesis of this derivative would typically proceed via the N-acylation of this compound. This can be achieved by reacting the parent tetrahydroquinoline with a suitable acylating agent, such as 3-pyridylcarbonyl chloride or nicotinic acid activated with a coupling agent. A general procedure for the acylation of 1,2,3,4-tetrahydroquinoline has been demonstrated in the synthesis of a hybrid molecule with ibuprofen (B1674241), where 1,2,3,4-tetrahydroquinoline was acylated with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com

| Starting Material | Reagent | Product | Reference (Analogous Reaction) |

| This compound | 3-Pyridylcarbonyl chloride | 1,2,3,4-Tetrahydro-1-(3-pyridylcarbonyl)quinolin-8-ol | mdpi.com |

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

The N-methylation of this compound can be accomplished through various methods. One common approach is reductive amination, which involves reacting the secondary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction). Another method involves direct alkylation with a methylating agent such as methyl iodide, although this can sometimes lead to overalkylation. A domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence has been reported for the preparation of tetrahydroquinolines, showcasing the utility of reductive amination in constructing the core structure, which can be adapted for N-functionalization. mdpi.com

| Starting Material | Reagents | Product | Reference (General Method) |

| This compound | Formaldehyde, Reducing Agent (e.g., NaBH₄ or HCOOH) | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | mdpi.com |

1-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

This derivative can be synthesized by the N-sulfonylation of this compound. This is typically achieved by reacting the parent compound with 2-thienylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The synthesis of various N-sulfonylated tetrahydroisoquinolines has been reported, demonstrating the general applicability of this reaction to related heterocyclic systems.

| Starting Material | Reagent | Base | Product |

| This compound | Thien-2-ylsulfonyl chloride | Triethylamine or Pyridine | 1-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol |

5-(N-Substituted-Anilino)-8-hydroxyquinolines and their 1,2,3,4-Tetrahydro-8-hydroxyquinoline Derivatives

The synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines and their corresponding 1,2,3,4-tetrahydro derivatives can be achieved through a multi-step process that involves a Hartwig-Buchwald amination followed by catalytic hydrogenation. ias.ac.inresearchgate.net This methodology provides an efficient route to these functionalized quinoline and tetrahydroquinoline cores.

The initial step is the Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ias.ac.in In this specific synthesis, 8-(benzyloxy)-5-bromoquinoline (B3049327) is coupled with various secondary anilines. ias.ac.in The reaction conditions, including the choice of palladium precursor, ligand, and base, are optimized to facilitate the efficient formation of the desired 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives. ias.ac.inresearchgate.net

Following the C-N bond formation, the resulting products undergo catalytic hydrogenation. researchgate.net This step serves two purposes: debenzylation to reveal the 8-hydroxy group and reduction of the quinoline ring system. The outcome of the reduction is dependent on the reaction time. A shorter reduction period (1–3 hours) selectively cleaves the benzyl (B1604629) ether, yielding the 5-(N-substituted-anilino)-8-hydroxyquinoline. ias.ac.inresearchgate.net Extending the reaction time to approximately 7 hours results in the reduction of the pyridine ring of the quinoline nucleus, affording the final 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives. ias.ac.inresearchgate.net

Table 1: Synthesis of 5-(N-Substituted-Anilino)-8-benzyloxyquinolines via Hartwig-Buchwald Amination

| Entry | Aniline Reactant | Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| 1 | N-methylaniline | Pd(OAc)₂ / DTBNpP | 5-(N-methylanilino)-8-benzyloxyquinoline | 90% |

| 2 | Diphenylamine | Pd(OAc)₂ / Johnphos | 5-(diphenylamino)-8-benzyloxyquinoline | 92% |

| 3 | 4-chlorodiphenylamine | Pd(OAc)₂ / Johnphos | 5-(N-(4-chlorophenyl)-N-phenylamino)-8-benzyloxyquinoline | 85% |

Data sourced from Omar, W. A. E., & Hormi, O. E. O. (2014). ias.ac.in

5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (B13048677)

The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is accomplished via a two-step process, beginning with the bromination of a quinoline precursor followed by catalytic hydrogenation. The precursor, 5,7-dibromo-2-methylquinolin-8-ol, is synthesized from 8-hydroxy-2-methylquinoline. nih.gov

The bromination reaction involves treating 8-hydroxy-2-methylquinoline with bromine in methanol, using sodium bicarbonate as a base. nih.gov After the initial reaction, sodium sulfite (B76179) is added to quench any excess bromine. The resulting white solid product, 5,7-dibromo-2-methylquinolin-8-ol, is then isolated by filtration. nih.gov This intermediate has a planar molecular geometry. nih.gov

The subsequent conversion to the tetrahydroquinoline derivative is achieved through liquid-phase catalytic hydrogenation. researchgate.net This general method is effective for the reduction of various substituted quinolin-8-ols to their corresponding this compound analogs. researchgate.net The process involves reducing the heterocyclic pyridine part of the quinoline ring system while leaving the substituted benzene ring and other functional groups intact.

Table 2: Synthesis of 5,7-dibromo-2-methylquinolin-8-ol

| Starting Material | Reagents | Solvent | Yield |

|---|

Substituted 1,2,3,4-tetrahydroquinolin-7-yl Carbamates

The synthesis of substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates typically involves the derivatization of the corresponding 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) precursor. Carbamates are functional groups that can be formed from an alcohol and an isocyanate or through a multi-step process involving phosgene (B1210022) or a phosgene equivalent. While specific literature on the synthesis of 1,2,3,4-tetrahydroquinolin-7-yl carbamates is specialized, the general principles of carbamate (B1207046) formation are well-established in organic chemistry.

In a common one-step method, the hydroxyl group of a 7-hydroxy-tetrahydroquinoline reacts with a substituted isocyanate (R-N=C=O). This reaction is often catalyzed by a base and directly yields the N-substituted carbamate derivative. The nature of the 'R' group on the isocyanate determines the final substitution pattern on the carbamate nitrogen.

Alternatively, a two-step procedure can be employed. The 7-hydroxy-tetrahydroquinoline can first be reacted with phosgene (COCl₂) or a safer equivalent like triphosgene, to form a chloroformate intermediate. This intermediate is then reacted with a primary or secondary amine to displace the chloride and form the desired carbamate. This latter method offers flexibility in introducing a wide variety of substituents on the nitrogen atom of the carbamate. Such carbamate moieties have been incorporated into tetrahydroquinoline structures to develop potential therapeutic agents, such as γ-secretase inhibitors. nih.gov

Mechanistic Studies of Synthetic Pathways

Reaction Mechanism Elucidation

The mechanisms for synthesizing the 1,2,3,4-tetrahydroquinoline scaffold are diverse, often involving cascade or domino reactions that efficiently build molecular complexity. mdpi.com

One significant pathway is the reductive cyclization . For instance, 2-nitroarylketones or aldehydes can be converted to tetrahydroquinolines under catalytic hydrogenation conditions (e.g., using Pd/C). nih.gov The mechanism involves the initial reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone or aldehyde to form a cyclic imine. This imine intermediate is subsequently reduced in situ to the final tetrahydroquinoline product. nih.govsemanticscholar.org

Another powerful strategy is a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence . In this process, a reductive amination occurs first, forming an amine. This newly formed amine then acts as an intramolecular nucleophile, attacking an activated aromatic ring within the same molecule to displace a leaving group (like fluoride) via an SNAr mechanism, thus closing the ring to form the tetrahydroquinoline system. nih.govmdpi.com

Metal-mediated heterocyclization provides a different mechanistic route. For example, an iron(III) complex can catalyze the intramolecular C-H insertion of a nitrene. The proposed mechanism begins with the formation of an iron-nitrene complex from an aryl azide precursor. nih.govmdpi.com This complex then abstracts a hydrogen atom from a side chain, creating a benzylic radical, which subsequently cyclizes to yield the 2-aryl-1,2,3,4-tetrahydroquinoline. nih.govmdpi.com

The Mannich reaction is another relevant pathway. This is a three-component condensation involving a compound with an acidic proton (like a deprotonated tetrahydroquinoline), an aldehyde (such as formaldehyde), and an amine. nih.gov The mechanism proceeds through the formation of a Schiff base from the amine and aldehyde, which then acts as an electrophile. The nucleophilic tetrahydroquinoline anion then attacks this electrophile in an SN2-type displacement to form the N-Mannich base product. nih.gov

Role of Catalysts and Reagents

Catalysts and reagents are crucial for directing the outcome and efficiency of tetrahydroquinoline syntheses. Their roles vary from enabling bond formations to activating substrates and facilitating reductions.

Palladium Catalysts: Palladium on carbon (Pd/C) is a ubiquitous catalyst for hydrogenation reactions, including the reduction of nitro groups and the saturation of the quinoline ring to form the tetrahydroquinoline core. nih.gov Soluble palladium complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are essential in C-N cross-coupling reactions like the Hartwig-Buchwald amination. ias.ac.in The efficacy of these catalysts is highly dependent on the choice of phosphine (B1218219) ligands (e.g., Johnphos, DTBNpP), which modulate the reactivity and stability of the palladium center. ias.ac.inresearchgate.net

Other Metal Catalysts:

Iron: Simple iron powder is an effective and economical reagent for the reduction of nitro groups in acidic media, initiating domino sequences that lead to tetrahydroquinolines. nih.govsemanticscholar.org More complex iron porphyrin complexes, like [Fe(III)(F₂₀TPP)Cl], are used to catalyze C-H insertion reactions via a nitrene intermediate. nih.govmdpi.com

Gold and Iridium: Gold complexes can act as π-Lewis acids to catalyze hydroamination steps, while chiral gold systems can also facilitate asymmetric transfer hydrogenation. organic-chemistry.org Iridium complexes are used in oxidative cyclization of amino alcohols. semanticscholar.org

Silver: Ligand- and base-free silver catalysts have been developed for the reduction of quinolines, where the active reducing species is proposed to be a silver hydride (Ag-H). organic-chemistry.org

Non-Metal Catalysts and Reagents:

Brønsted and Lewis Acids: Chiral phosphoric acids and boronic acids have emerged as powerful organocatalysts. organic-chemistry.org They can activate imines for cyclization and reduction. The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is used to activate hydrosilanes for the metal-free hydrogenation of N-heteroaromatics. organic-chemistry.org

Hydrogen Sources: Molecular hydrogen (H₂) is the classic reagent for catalytic hydrogenation. nih.gov For transfer hydrogenation, alternative hydrogen donors like Hantzsch esters and borane-ammonia (NH₃·BH₃) are commonly used, offering milder reaction conditions. organic-chemistry.org

Dehydrating Agents: In syntheses like the Bischler-Napieralski reaction, which can be a route to dihydroisoquinolines (precursors to tetrahydroisoquinolines), strong dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are necessary to promote the key cyclization step. rsc.org

Stereoselective Synthesis and Chirality

Achieving stereocontrol in the synthesis of 1,2,3,4-tetrahydroquinolines is of significant interest, as many biologically active molecules containing this scaffold are chiral. nih.gov Several strategies have been developed to introduce chirality and control the stereochemical outcome.

Asymmetric Catalysis: A prominent approach involves the use of chiral catalysts.

Chiral Brønsted Acids: Chiral phosphoric acids have proven to be versatile catalysts. They can facilitate an enantioselective dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction using a Hantzsch ester as the hydrogen source, to produce chiral tetrahydroquinolines with excellent enantioselectivity. organic-chemistry.org

Relay Catalysis: A combination of an achiral gold complex and a chiral Brønsted acid can be used in a relay system. The gold catalyst first promotes a hydroamination reaction, and the chiral acid then catalyzes an asymmetric transfer hydrogenation of the resulting intermediate to yield highly enantioenriched tetrahydroquinolines. organic-chemistry.org

Gold-Catalyzed Asymmetric Transfer Hydrogenation: A chiral phosphate (B84403) can be paired with a gold catalyst to create a system that performs a tandem hydroamination and asymmetric transfer hydrogenation, where the gold catalyst acts as both a π-Lewis acid and a chiral Lewis acid. organic-chemistry.org

Diastereoselective Synthesis: In molecules containing pre-existing stereocenters, diastereoselective synthesis can be employed. For example, in the reduction of a bicyclic imine intermediate, an existing functional group, such as a bridgehead ester, can sterically block one face of the molecule. nih.gov This steric hindrance directs the addition of hydrogen from the less hindered face, leading to the formation of a trans-fused ring system with high selectivity. nih.govsemanticscholar.org

Chiral Auxiliaries: The use of chiral auxiliaries is a classic strategy. A chiral group is temporarily attached to the starting material to direct the stereochemistry of a key reaction. For the related tetrahydroisoquinoline systems, chiral auxiliaries attached to the imine nitrogen have been used to guide the diastereoselective reduction of the C=N bond by achiral hydride reagents, after which the auxiliary is removed. rsc.org

Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydroquinolin 8 Ol Derivatives

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 1,2,3,4-tetrahydroquinolin-8-ol derivatives interact with biological targets.

Molecular docking studies have been crucial in elucidating the specific interactions between this compound derivatives and their protein targets. For instance, research on tetrahydroquinoline derivatives as potential anticancer agents has utilized docking to understand their binding at the active site of target proteins like epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein kinase (MAPK). unesp.bringentaconnect.com

In one study, the docking of tetrahydroquinoline derivatives into the active site of p38 MAPK revealed key binding features. The process involved representing the enzyme by potential energy maps for electrostatics, hydrogen bonding, and hydrophobicity. ingentaconnect.com This allowed for the identification of crucial interactions that contribute to the inhibitory activity of these compounds. Similarly, docking studies of tetrahydroquinoline derivatives against EGFR have helped in understanding the non-bonding interactions that drive their anticancer effects. unesp.br

A study on a specific derivative, (6S)-6-((3-fluoro-1,2,3,4-tetrahydroquinolin-8-yl)amino)-1,3,2,4-dioxadiazinan-5-ol, suggested its potential as a ligand for the protein DNA-(apurinic or apyrimidinic site) lyase through molecular docking analysis. researchgate.netresearchgate.net This highlights the utility of docking in identifying novel protein targets for this class of compounds.

The table below summarizes key ligand-protein interactions observed in docking studies of tetrahydroquinoline derivatives.

| Derivative Class | Protein Target | Key Interactions |

| Tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties | Epidermal Growth Factor Receptor (EGFR) | Non-bonding interactions within the active site. unesp.br |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 Mitogen-Activated Protein Kinase (MAPK) | Interactions within the ligand binding pocket, guided by electrostatic, hydrogen bond, and hydrophobic maps. ingentaconnect.com |

| (6S)-6-((3-fluoro-1,2,3,4-tetrahydroquinolin-8-yl)amino)-1,3,2,4-dioxadiazinan-5-ol | DNA-(apurinic or apyrimidinic site) lyase | Predicted binding to the protein target. researchgate.netresearchgate.net |

| N-(2H-1,3-benzodioxol-5-yl)-N'-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide | Falcipain-2 and Falcipain-3 | Strong inhibitory interactions. mdpi.com |

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy. This value estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger binding.

For example, a study on tetrahydroquinoline derivatives as anti-EGFR agents reported a binding affinity value of –10.1 kcal/mol for the most potent compound, which was in good agreement with its experimental inhibitory activity. unesp.br In another study targeting p38 MAPK, the predicted binding energies of various tetrahydroquinoline derivatives were calculated and correlated with their experimental anti-inflammatory activity. ingentaconnect.com

The binding affinity of a (6S)-6-((3-fluoro-1,2,3,4-tetrahydroquinolin-8-yl)amino)-1,3,2,4-dioxadiazinan-5-ol derivative with DNA-(apurinic or apyrimidinic site) lyase was predicted to be -7.4 kcal/mol. researchgate.net This suggests a favorable and stable interaction.

The following table presents predicted binding affinities for some tetrahydroquinoline derivatives from molecular docking studies.

| Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-cyano-4-(3,4-dimethoxylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl)oxy)acetohydrazide | Epidermal Growth Factor Receptor (EGFR) | -10.1 unesp.br |

| 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine | p38 Mitogen-Activated Protein Kinase (MAPK) | Favorable binding energy (specific value not provided in abstract) ingentaconnect.com |

| (6S)-6-((3-fluoro-1,2,3,4-tetrahydroquinolin-8-yl)amino)-1,3,2,4-dioxadiazinan-5-ol | DNA-(apurinic or apyrimidinic site) lyase | -7.4 researchgate.net |

Molecular Dynamics Studies

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. These simulations are computationally intensive but offer a more realistic representation of the biological environment compared to static docking.

A study on 3,4-dihydroquinolin-2(1H)-one derivatives, which share the core tetrahydroquinoline structure, complexed with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) utilized 100 ns MD simulations. nih.gov The stability of the protein-ligand complexes was assessed by monitoring the root-mean-square deviation (RMSD). The results indicated that the complexes reached stability after a certain period, for instance, the VEGFR2–4m complex stabilized after 20 ns. nih.gov These simulations also revealed that key residues in the protein maintained stable interactions with the ligands throughout the simulation. nih.gov

MD simulations have also been employed to understand the mechanism of inhibition of falcipains by quinolinyl oxamide (B166460) derivatives. mdpi.com These studies are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of the interactions.

In Silico ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict these properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process.

For a series of 3,4-dihydroquinolin-2(1H)-one analogues, in silico ADME studies were conducted to predict their ability to cross the blood-brain barrier (BBB). mdpi.com Parameters such as the predicted brain/blood partition coefficient (logBB) were calculated and found to be within a favorable range, suggesting their potential for central nervous system activity. mdpi.com

Similarly, the in silico pharmacokinetic evaluation of 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues, which are structurally related to tetrahydroquinolines, has been performed to assess their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net These studies analyze various descriptors related to a compound's behavior in the body.

The table below shows some predicted ADME properties for a representative this compound derivative.

| Property | Predicted Value/Range | Significance |

| Molecular Weight | Within acceptable range for drug-likeness | Influences absorption and distribution |

| LogP (Lipophilicity) | Optimized for membrane permeability | Affects absorption, distribution, and metabolism |

| Hydrogen Bond Donors/Acceptors | Within acceptable limits | Influences solubility and binding |

| Polar Surface Area | Optimized for BBB penetration | A key factor for CNS-active drugs |

| Blood-Brain Barrier Permeability (logBB) | Favorable for CNS penetration | Indicates potential for treating neurological disorders |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and properties of molecules. These calculations are valuable for elucidating the intrinsic properties of this compound and its derivatives.

DFT calculations have been used to investigate the molecular structure of 6-methyl-1,2,3,4-tetrahydroquinoline, a related compound. researchgate.net These studies provide optimized bond lengths and angles, which can be compared with experimental data. Such calculations are also used to predict vibrational frequencies, which can aid in the interpretation of spectroscopic data. researchgate.net

Quantum chemical methods are also employed to calculate various molecular properties that are used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. unesp.br By correlating these calculated properties with biological activity, QSAR models can predict the activity of new, unsynthesized compounds. The use of quantum mechanics is essential for obtaining accurate information about molecular geometry and reaction energetics, complementing experimental findings. unipd.it

Preclinical Research and Drug Discovery Endeavors

Lead Compound Identification and Optimization

The 1,2,3,4-tetrahydroquinoline (B108954) framework is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. nih.govunesp.br This structure serves as a versatile template for the design and development of new therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govunesp.br

The process of drug discovery often begins with the identification of a "lead compound," a chemical entity that demonstrates a desired biological activity. The tetrahydroquinoline scaffold has been a fruitful starting point for such endeavors. rsc.orgscispace.com Once a lead compound is identified, it undergoes a process of optimization to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. tandfonline.com This is typically achieved through systematic modifications of its chemical structure, a process guided by Structure-Activity Relationship (SAR) studies.

SAR studies involve synthesizing a series of derivatives and evaluating how changes in the molecular structure affect biological activity. For the 1,2,3,4-tetrahydroquinoline scaffold, modifications are often made at various positions on the ring system. For instance, in the development of novel inhibitors of the nuclear factor-kappa B (NF-κB) pathway, researchers initiated SAR studies by modifying the 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) motif at two key positions and making various substitutions on the aromatic ring. Current time information in Houston, TX, US. This systematic approach allows medicinal chemists to build a comprehensive understanding of the chemical features required for potent and selective biological activity.

In vitro and In vivo Biological Evaluation

The therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives has been extensively explored through both in vitro (in a controlled laboratory setting, such as a test tube or petri dish) and in vivo (in a living organism) studies. These evaluations have revealed a broad spectrum of biological activities, with a particular focus on anticancer properties.

In vitro Evaluation

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For example, a series of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives were evaluated for their ability to inhibit the growth of several cancer cell lines. One of the most potent compounds, with electron-withdrawing trifluoromethyl groups on the phenyl ring, exhibited a mean growth inhibition (GI₅₀) of 1.44 µM across the tested cell lines. Current time information in Houston, TX, US.

Another study focused on quinazoline (B50416) derivatives bearing a 1,2,3,4-tetrahydroquinoline moiety. Several of these compounds showed moderate to excellent cytotoxicity against human lung (A549), liver (HepG-2), breast (MCF-7), and prostate (PC-3) cancer cells. acs.org One particular compound demonstrated IC₅₀ values of 1.49 µM against A549 cells and 1.85 µM against MCF-7 cells. acs.org The table below summarizes the in vitro anticancer activity of selected 1,2,3,4-tetrahydroquinoline derivatives.

| Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 3g | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT15 (Mean) | 1.44 ± 0.463 | Current time information in Houston, TX, US. |

| 13a | A549 (Lung) | 1.49 ± 0.17 | acs.org |

| 13a | HepG-2 (Liver) | 2.90 ± 0.24 | acs.org |

| 13a | MCF-7 (Breast) | 1.85 ± 0.19 | acs.org |

| 13a | PC-3 (Prostate) | 3.30 ± 0.22 | acs.org |

| 3c | A-431 (Skin) | 2.0 ± 0.9 | mdpi.com |

| 3c | HT-29 (Colon) | 4.4 ± 1.3 | mdpi.com |

| 3c | H460 (Lung) | 4.9 ± 0.7 | mdpi.com |

Beyond cancer, these compounds have also been evaluated for other biological activities. A hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline was synthesized and screened for its in vitro antioxidant and anti-inflammatory properties, demonstrating the broad applicability of this chemical scaffold. nih.govredalyc.org

In vivo Evaluation

Promising in vitro results have led to the in vivo evaluation of 1,2,3,4-tetrahydroquinoline derivatives in animal models. In one study, a lead compound from a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines was tested and showed notable inhibition of cancer cell line viability. mdpi.com The development of potent and orally bioavailable antimalarial agents has also been a focus, with tetrahydroisoquinoline analogs (a closely related class of compounds) showing significant activity in preclinical studies. nih.gov

Pharmacokinetic Profiling

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. While comprehensive experimental pharmacokinetic data for 1,2,3,4-Tetrahydroquinolin-8-ol itself is limited in the public domain, studies on its derivatives and related structures provide valuable insights.

In silico (computer-based) ADME predictions are often used in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic properties. mdpi.com These models can predict parameters such as gastrointestinal absorption and blood-brain barrier penetration. For a series of novel tetrahydroquinolines, in silico analysis indicated that they were likely to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com

Experimental pharmacokinetic studies have been conducted on some analogs. For instance, the ocular pharmacokinetics of 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (B2817413) were investigated in rabbits. scilit.com The study determined key parameters such as its absorption and elimination rate constants, mean residence time, and volume of distribution, concluding that the compound is well-absorbed and distributed to the target ocular tissues. scilit.com In another study, some tetrahydroisoquinoline analogs with antimalarial activity were found to have acceptable pharmacokinetic properties, although they also exhibited poor solubility and metabolic vulnerability, highlighting the challenges in optimizing these parameters. researchgate.net

Toxicity Mechanisms and Safety Assessments

Assessing the safety and toxicity of a potential drug is a crucial aspect of preclinical research. For this compound, safety information is available from various sources, including the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to GHS classifications, this compound is considered harmful if swallowed. rsc.orgsemanticscholar.org It may also cause skin irritation, serious eye irritation, and respiratory irritation. rsc.org The compound is also classified as hazardous to the aquatic environment with long-lasting effects. semanticscholar.org

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed | rsc.orgsemanticscholar.org |

| H315 | Causes skin irritation | rsc.org |

| H319 | Causes serious eye irritation | rsc.org |

| H335 | May cause respiratory irritation | rsc.org |

| H412 | Harmful to aquatic life with long lasting effects | semanticscholar.org |

Toxicological studies on derivatives provide further insights. The toxicological properties of the broader class of 1,2,3,4-tetrahydroquinolines have not been fully investigated. acs.org However, some studies have assessed the cytotoxicity of derivatives against non-cancerous cell lines to determine their selectivity. For example, the cytotoxicity of certain anticancer 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives was compared against human dermis fibroblasts. Additionally, the safety data sheet for 1,2,3,4-tetrahydroquinoline indicates that it may cause cancer and is classified as a Category 1B carcinogen. acs.org It is also noted to be a respiratory system irritant. acs.org

Development of Novel Therapeutic Agents

The versatile 1,2,3,4-tetrahydroquinoline scaffold has been instrumental in the development of a wide range of novel therapeutic agents. nih.govunesp.br Its chemical tractability allows for the synthesis of diverse libraries of compounds that can be screened for various biological activities.

The primary focus of these efforts has been in the field of oncology. Numerous studies have reported the design and synthesis of 1,2,3,4-tetrahydroquinoline derivatives with potent anticancer activity. Current time information in Houston, TX, US.acs.orgmdpi.com These compounds have been shown to act through various mechanisms, including the inhibition of critical cell signaling pathways like NF-κB and the disruption of microtubule dynamics by targeting tubulin.

Beyond cancer, this scaffold has been explored for other therapeutic applications:

Antimicrobial Agents: Derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. tandfonline.com

Anti-inflammatory Agents: Hybrid molecules incorporating the tetrahydroquinoline structure have been investigated for their potential to treat inflammation. nih.govredalyc.org

Antimalarial Agents: The related tetrahydroisoquinoline core has been a key component in the development of new drugs to combat malaria. nih.govresearchgate.net

The ongoing research into 1,2,3,4-tetrahydroquinoline and its derivatives underscores the importance of this chemical entity in the quest for new and effective medicines to address a multitude of diseases.

Future Directions and Research Gaps

Exploration of New Synthetic Pathways

While various methods exist for synthesizing the 1,2,3,4-tetrahydroquinoline (B108954) core, there remains a need for the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. Future research should focus on:

Domino Reactions: These multi-step reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates. Expanding the use of domino reactions could improve yields and atom economy in synthesizing substituted 1,2,3,4-tetrahydroquinoline derivatives.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly convergent and offer significant advantages in terms of efficiency and reduction of waste. Further exploration of novel MCRs, such as the Povarov reaction (an imino Diels-Alder reaction), could provide rapid access to diverse libraries of 1,2,3,4-tetrahydroquinoline analogs for biological screening.

Catalytic and Stereoselective Methods: Developing new catalytic systems, including metal-mediated processes and organocatalysis, could lead to milder reaction conditions and improved control over regioselectivity and stereoselectivity. This is particularly important for producing specific enantiomers, which may have distinct pharmacological profiles.

Green Chemistry Approaches: Emphasis should be placed on synthetic routes that utilize safer solvents, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning with the principles of sustainable chemistry.

Deeper Mechanistic Understanding of Biological Actions

Derivatives of 1,2,3,4-tetrahydroquinoline have been reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the precise molecular mechanisms underlying these actions are often not fully elucidated. Key research gaps include:

Target Identification and Validation: For many active analogs, the specific protein targets remain unknown. Future studies should employ techniques such as affinity chromatography, proteomics, and computational modeling to identify and validate the direct molecular targets responsible for their therapeutic effects.

Signaling Pathway Analysis: Research has implicated pathways like NF-κB and PI3K/AKT/mTOR in the activity of some derivatives. A more detailed investigation is needed to map the complete signaling cascades affected by these compounds. This includes understanding upstream activators and downstream effectors to clarify how these molecules modulate cellular processes like apoptosis, proliferation, and inflammation.

Structure-Mechanism Relationships: It is crucial to understand how specific structural modifications to the 1,2,3,4-tetrahydroquinolin-8-ol scaffold influence the mechanism of action. For instance, different substituents on the aromatic ring or the nitrogen atom could shift the compound's activity from inhibiting one target to another.

Comprehensive Pharmacological Profiling

The majority of current studies on this compound analogs are confined to in vitro assays. A significant gap exists in the comprehensive in vivo pharmacological assessment of these compounds. Future work must include:

In Vivo Efficacy Studies: Promising compounds identified in vitro need to be evaluated in relevant animal models of disease (e.g., cancer xenograft models, inflammatory disease models) to confirm their therapeutic efficacy.

Pharmacokinetic (ADME) Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is essential. Understanding these parameters is critical for determining the bioavailability and dosing regimen of a potential drug.

Pharmacodynamic Studies: In vivo studies should correlate the administered dose with the biological effect on the intended target. This involves measuring target engagement and downstream biomarkers in tissue samples to confirm that the compound is acting via the hypothesized mechanism.

Broad Receptor Screening: To identify potential off-target effects early in the drug discovery process, lead compounds should be screened against a wide panel of receptors, enzymes, and ion channels.

Clinical Translation Potential

Bridging the gap between preclinical success and clinical application is a major challenge in drug development. For the this compound class of compounds, focused efforts are needed to assess and improve their potential for clinical translation. This includes:

Identification of Clinical Indications: Based on robust mechanistic and in vivo efficacy data, researchers must identify the specific diseases or patient populations most likely to benefit from these compounds. The diverse activities reported suggest potential applications in oncology, immunology, and neurodegenerative disorders.

Preclinical Toxicology Studies: Rigorous evaluation of the potential toxicity of lead compounds is a prerequisite for advancing to clinical trials. These studies must be conducted according to regulatory guidelines to establish a safe starting dose for human studies.

Biomarker Development: Identifying and validating biomarkers that can predict patient response or measure target engagement in a clinical setting would be invaluable. These biomarkers could be used to select patients for clinical trials and to monitor the therapeutic response.

Development of Highly Selective and Potent Analogs

The 1,2,3,4-tetrahydroquinoline scaffold is a versatile platform for medicinal chemistry efforts aimed at discovering novel therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the tetrahydroquinoline ring can significantly impact biological activity. Future research should focus on the rational design of new analogs with improved potency and selectivity.

Key SAR insights from existing research that can guide future analog development are summarized below:

| Modification Position | Observation | Implication for Future Design |

| Nitrogen (N1) Acylation | Acylation with bulky or electron-rich/withdrawing groups can enhance cytotoxicity against cancer cell lines. | Explore a diverse range of acyl groups to optimize potency and potentially modulate the mechanism of action. |

| Aromatic Ring (Positions 5, 6, 7) | Substitution patterns on the aromatic part of the core are crucial for activity. For example, specific substitutions led to potent NF-κB inhibitors. | Synthesize libraries with varied substituents (halogens, alkyl, alkoxy, nitro groups) to fine-tune target affinity and selectivity. |

| C4 Position | Introduction of aryl groups at the C4 position has yielded compounds with low micromolar inhibition of various cancer cell lines. | Investigate the impact of different aryl and heteroaryl substituents at this position to improve anticancer potency. |

This table is generated based on data from multiple sources.

The goal is to leverage these initial findings to create focused libraries of compounds, leading to the identification of candidates with picomolar to low nanomolar potency against their intended targets.

Addressing Selectivity and Druglike Properties

For a compound to be a viable drug candidate, it must not only be potent but also possess a favorable balance of physicochemical properties, often referred to as "druglikeness." Furthermore, it should be selective for its intended biological target to minimize off-target side effects.

Future research must systematically address:

Target Selectivity: Analogs should be tested for activity against related protein family members (e.g., different kinases or receptor subtypes) to ensure they are not acting promiscuously. For example, a tetrahydroquinolinone derivative designed as a PI3K inhibitor showed a consistent interaction mode with the kinase, suggesting a basis for achieving selectivity.

Physicochemical Properties: The optimization of properties such as solubility, lipophilicity (cLogP), and molecular weight is critical for ensuring good oral bioavailability. Studies on some quinoline (B57606) derivatives have shown that lipophilicity can correlate with cytotoxic effects, but a balance must be struck to maintain other favorable ADME properties.

Metabolic Stability: The 1,2,3,4-tetrahydroquinoline scaffold should be evaluated for potential metabolic liabilities. If certain positions are prone to rapid metabolism, they can be chemically modified (e.g., through fluorination) to block these sites and improve the compound's half-life.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-tetrahydroquinolin-8-ol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via reduction of precursor quinoline derivatives. A widely used method involves lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by treatment with thionyl chloride (SOCl₂) in chloroform to stabilize intermediates . Reaction time (e.g., 24 hours for LiAlH₄ reduction) and solvent polarity critically affect yield and purity. Impurities often arise from incomplete reduction or side reactions; purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroquinoline backbone and hydroxyl group position. X-ray crystallography provides definitive proof of stereochemistry and molecular conformation, particularly for chiral derivatives . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the hydroxyl (-OH) stretch at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., chiral SFC columns) or enantioselective reducing agents (e.g., CBS reduction) improves stereochemical control . For example, chiral resolution of racemic mixtures via supercritical fluid chromatography (SFC) achieves >99% enantiomeric excess . Kinetic studies of reaction intermediates using HPLC-MS can identify pathways leading to racemization .

Q. What role does this compound play in coordination chemistry, and how do its complexes perform in catalytic applications?

- Methodological Answer : The hydroxyl and amine groups act as chelating ligands for transition metals (e.g., Fe²⁺, Ir³⁺). Iron(II) complexes catalyze ε-caprolactone ring-opening polymerization, yielding biodegradable polyesters with controlled molecular weights (PDI < 1.2) . Iridium(III) complexes exhibit circularly polarized luminescence (CPL), with quantum yields up to 0.45, making them suitable for optoelectronic devices . Stability constants (log β) of these complexes are determined via potentiometric titrations .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from divergent assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/water). Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀) are critical. Structural analogs with electron-withdrawing substituents (e.g., -NO₂ at position 5) show enhanced activity, suggesting substituent-position effects .

Q. What strategies are effective for designing derivatives of this compound with improved physicochemical properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., -COOH, -SO₃H) to enhance solubility for in vivo studies. For CNS applications, logP optimization (target 2–3) via alkyl chain elongation or fluorination improves blood-brain barrier penetration . Computational modeling (DFT, molecular docking) predicts binding affinities to target proteins (e.g., kinases), guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten